molecular formula C13H14N2O4 B1298679 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid CAS No. 436088-60-7

5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid

Cat. No.: B1298679
CAS No.: 436088-60-7
M. Wt: 262.26 g/mol
InChI Key: PYBOGZOEUKPEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid” is a complex organic compound that features both quinoxaline and pentanoic acid moieties. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with quinoxaline structures are often investigated for their potential antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, derivatives of quinoxaline and pentanoic acid are studied for their pharmacological properties, including their potential as therapeutic agents.

Industry

Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoxaline Moiety: This can be achieved by the condensation of an o-phenylenediamine with a dicarbonyl compound.

    Attachment of the Pentanoic Acid Chain: This step might involve the use of a suitable linker or coupling reagent to attach the quinoxaline derivative to a pentanoic acid precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety.

    Reduction: Reduction reactions could potentially modify the ketone groups present in the structure.

    Substitution: Various substitution reactions could occur, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could lead to alcohol or alkane derivatives.

Mechanism of Action

The mechanism of action for “5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid” would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline or quinoxaline-2-carboxylic acid.

    Pentanoic Acid Derivatives: Compounds such as 4-oxopentanoic acid or 5-hydroxy-5-phenylpentanoic acid.

Uniqueness

“5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid” is unique due to its combination of quinoxaline and pentanoic acid structures, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

5-oxo-5-(3-oxo-2,4-dihydroquinoxalin-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-8-15(12(17)6-3-7-13(18)19)10-5-2-1-4-9(10)14-11/h1-2,4-5H,3,6-8H2,(H,14,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBOGZOEUKPEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349393
Record name 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-60-7
Record name 3,4-Dihydro-δ,3-dioxo-1(2H)-quinoxalinepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.